molecular formula C18H21NO2 B14697369 Ethyl 3-(benzylamino)-2-phenylpropanoate CAS No. 22319-48-8

Ethyl 3-(benzylamino)-2-phenylpropanoate

Cat. No.: B14697369
CAS No.: 22319-48-8
M. Wt: 283.4 g/mol
InChI Key: IQABQCDCJAKQRB-UHFFFAOYSA-N
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Description

Ethyl 3-(benzylamino)-2-phenylpropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, a benzylamino group, and a phenylpropanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(benzylamino)-2-phenylpropanoate typically involves the reaction of ethyl 3-acetoxy-2-methylene-3-phenylpropanoate with benzylamine. This reaction is often carried out in the presence of a base such as 1,8-diazabicyclo(5.4.0)undec-7-ene (DBU) under solvent-free conditions at room temperature . The reaction proceeds via an S_N2’ nucleophilic substitution pathway, resulting in the formation of the desired product with high yield.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous-flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(benzylamino)-2-phenylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Ethyl 3-(benzylamino)-2-phenylpropanoate has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 3-(benzylamino)-2-phenylpropanoate involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing the active components that exert biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Ethyl 3-(benzylamino)-2-phenylpropanoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

22319-48-8

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

ethyl 3-(benzylamino)-2-phenylpropanoate

InChI

InChI=1S/C18H21NO2/c1-2-21-18(20)17(16-11-7-4-8-12-16)14-19-13-15-9-5-3-6-10-15/h3-12,17,19H,2,13-14H2,1H3

InChI Key

IQABQCDCJAKQRB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CNCC1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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